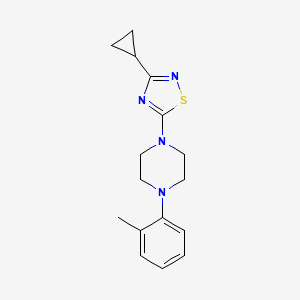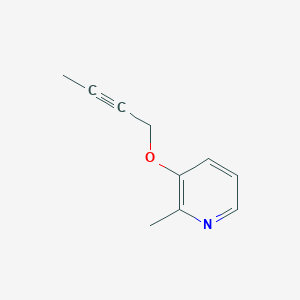![molecular formula C15H18BrN3OS B12231447 5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12231447.png)
5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety, which is further substituted with a methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated pyrimidine with a boronic acid derivative of the piperidine moiety . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation of the thiophene ring could produce sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The piperidine and thiophene moieties may interact with enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of both a piperidine and a thiophene moiety, which may confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C15H18BrN3OS |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
5-bromo-2-[1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C15H18BrN3OS/c1-11-4-7-21-14(11)10-19-5-2-13(3-6-19)20-15-17-8-12(16)9-18-15/h4,7-9,13H,2-3,5-6,10H2,1H3 |
InChI Key |
GLNWVCMSJPNZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12231374.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231382.png)
![2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12231398.png)
![1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12231404.png)
![{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12231422.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12231424.png)
![2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine](/img/structure/B12231439.png)
![8-[(2-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12231440.png)
![2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B12231444.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231448.png)
![4-Cyclopropyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12231456.png)
![1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine](/img/structure/B12231458.png)

